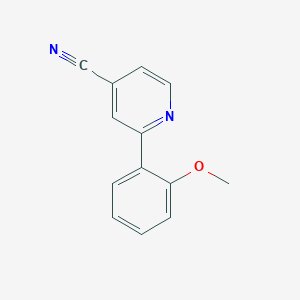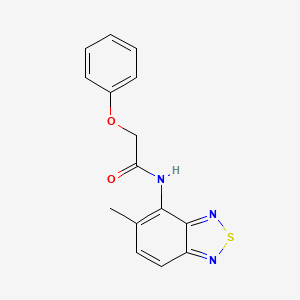![molecular formula C20H32N2O B3920594 2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol](/img/structure/B3920594.png)
2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol
Descripción general
Descripción
2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamino group and a bis(2-methylpropyl)amino group attached to a pent-3-yn-1-ol backbone, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, alkoxides in polar aprotic solvents like DMF or THF.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and bis(2-methylpropyl)amino groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The alkyne group may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylamino-2-methyl-1-propanol: A structurally similar compound with a simpler backbone, used in proteomics research.
2-(Benzylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone: Another related compound with an indole group, used in early discovery research.
Uniqueness
2-(Benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol is unique due to its combination of benzylamino and bis(2-methylpropyl)amino groups attached to a pent-3-yn-1-ol backbone. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-17(2)14-22(15-18(3)4)12-8-11-20(16-23)21-13-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-21,23H,12-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXNNRIKOHTPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC#CC(CO)NCC1=CC=CC=C1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Cyclohexyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B3920511.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B3920516.png)


![METHYL (4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3920531.png)
![2-(2-methyl-3-{[(3-pyridin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3920540.png)
![2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920546.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]propanamide](/img/structure/B3920550.png)
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N'-cyclopentyl-N-methylsuccinamide](/img/structure/B3920558.png)
![N-[(1-benzylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3920564.png)
methanol](/img/structure/B3920584.png)
![N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B3920588.png)


